molecular formula C11H13ClF3NO B6166700 3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride CAS No. 2694734-34-2

3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride

Cat. No.: B6166700
CAS No.: 2694734-34-2
M. Wt: 267.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group is known to influence the compound’s electronic properties, which can affect its binding affinity to various receptors or enzymes. The pyrrolidine ring may also play a role in the compound’s overall activity by providing structural stability and facilitating interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride is unique due to the combination of its trifluoromethoxy group and pyrrolidine ring. This combination imparts specific electronic and steric properties that can influence its reactivity and potential applications. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the compound’s stability and reactivity in various chemical reactions.

Properties

CAS No.

2694734-34-2

Molecular Formula

C11H13ClF3NO

Molecular Weight

267.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.